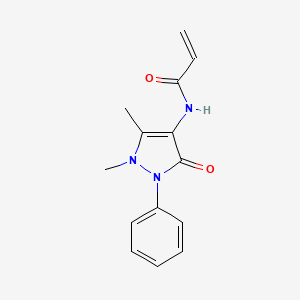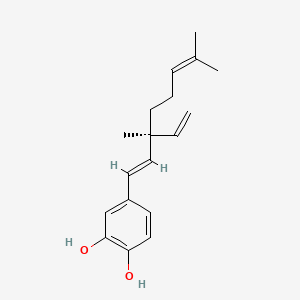
3-Hydroxybakuchiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybakuchiol is a naturally occurring compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. This compound is structurally similar to bakuchiol, a well-known meroterpenoid, and has shown potential in various pharmacological applications, particularly in the treatment of diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybakuchiol involves several steps, starting from the extraction of bakuchiol from Psoralea corylifolia seeds. The key steps include:
Extraction: Bakuchiol is extracted using solvents such as ethanol or methanol.
Hydroxylation: The extracted bakuchiol undergoes hydroxylation to introduce the hydroxyl group at the third position, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract bakuchiol.
Hydroxylation: Employing industrial reactors and optimized reaction conditions to achieve high yield and purity of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxybakuchiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to bakuchiol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides for substitution reactions.
Major Products:
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Bakuchiol and its derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Comparación Con Compuestos Similares
3-Hydroxybakuchiol is unique compared to other similar compounds due to its specific hydroxylation at the third position. Similar compounds include:
Bakuchiol: The parent compound, known for its broad pharmacological properties.
∆3-2-Hydroxybakuchiol: Another hydroxylated derivative with distinct biological activities.
Other Meroterpenoids: Compounds with similar structural features but different functional groups.
Propiedades
IUPAC Name |
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCOGVKHHAUBK-NCUBBLFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 3-hydroxybakuchiol and where is it found?
A1: this compound is a meroterpene naturally found in the resinous exudate of the Psoralea glandulosa plant, also known as culen [, , ]. It has also been isolated from the seeds of Psoralea corylifolia [, , ].
Q2: Does this compound exhibit any activity against fungi?
A2: Yes, research suggests that this compound demonstrates antiphytopathogenic activity. In particular, it has shown efficacy in inhibiting the mycelial growth of Botrytis cinerea [, ].
Q3: What is the potential of this compound in managing diabetes?
A3: While research is ongoing, in vitro studies indicate that this compound exhibits strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation []. This suggests potential therapeutic applications for diabetes management.
Q4: Has the synthesis of this compound been achieved?
A4: Yes, a stereoselective synthesis of (±)-3-hydroxybakuchiol has been accomplished using a convergent approach involving Peterson olefination [, , ].
Q5: How does this compound compare to bakuchiol in terms of biological activity?
A7: Both this compound and its structural analogue, bakuchiol, have been investigated for various biological activities. While both demonstrate some degree of antifungal and enzyme inhibitory properties, their potency and target selectivity appear to differ [, ]. More comparative studies are needed to fully understand their distinct pharmacological profiles.
Q6: Are there any known derivatives of this compound and their biological activities?
A8: Research has identified and characterized derivatives of this compound, including Δ1,this compound and Δ3,2-hydroxybakuchiol [, ]. These derivatives, along with this compound, have been studied for their inhibitory effects on antigen-induced degranulation in RBL-2H3 cells, suggesting potential anti-inflammatory or anti-allergic properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
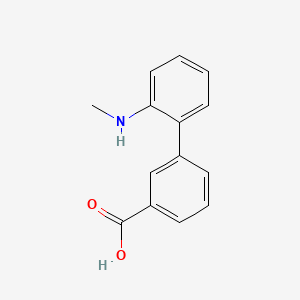
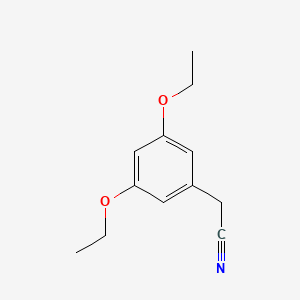
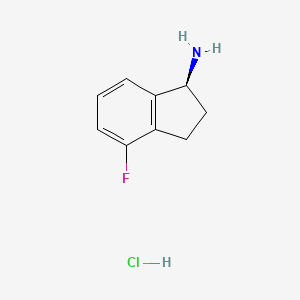
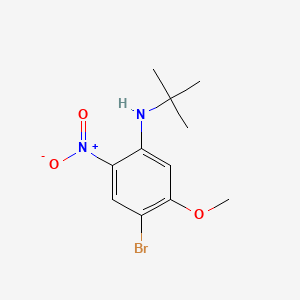
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
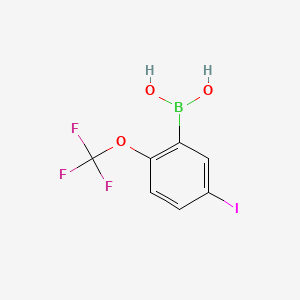

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)
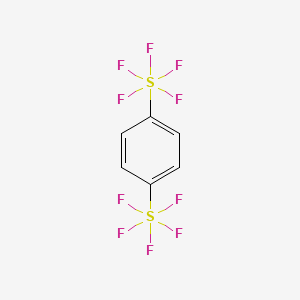

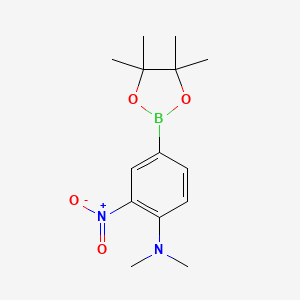
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)
![2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B599210.png)
